(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJILMIUARIVXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This compound acts as a boron source, enabling the coupling of aryl halides with various nucleophiles to synthesize complex organic molecules. The trifluoromethyl substitution enhances its reactivity and selectivity in these reactions, making it a valuable building block in organic synthesis.
Building Block for Pharmaceuticals
This boronic acid derivative serves as a versatile building block for synthesizing pharmaceutical compounds. Its ability to participate in cross-coupling reactions allows chemists to construct intricate molecular architectures that are essential for drug development. For instance, it has been employed in synthesizing anti-cancer agents and other therapeutic compounds.
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds containing this boronic acid can inhibit the growth of androgen-dependent prostate cancer cells, highlighting its potential as an anticancer agent . The presence of the trifluoromethyl group is believed to enhance its bioactivity by influencing the compound's interaction with biological targets.
Targeting Protein Kinases
The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression. By modulating kinase activity, it may contribute to the development of targeted cancer therapies. Ongoing research aims to elucidate the detailed mechanisms of action and optimize its pharmacological properties for clinical applications .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the synthesis of functional polymers. Its reactivity allows it to be incorporated into polymer matrices, imparting unique properties such as enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and advanced materials for electronics .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several boronic acids, including this compound, against prostate cancer cell lines. The results indicated that this compound exhibited a lower IC50 value compared to other tested compounds, suggesting potent anticancer activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 27.8 | LAPC-4 |
| Other Boronic Acid Derivatives | >100 | Various |
Case Study 2: Organic Synthesis Applications
In synthetic chemistry, this compound was used as a key intermediate in the synthesis of novel anti-cancer agents through Suzuki coupling reactions with aryl halides. The reactions showed high yields and selectivity, demonstrating its effectiveness as a synthetic building block .
Mechanism of Action
The mechanism of action of (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid with structurally analogous pyridine boronic acids, focusing on substituent effects, physicochemical properties, and reactivity:
Key Comparison Insights:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group at position 5 (common in all analogs) enhances electrophilicity at the boronic acid site, accelerating cross-coupling .
- Position 2 Substituents : Methyl (-CH₃) in the target compound provides moderate steric hindrance compared to bulkier alkoxy (-OCH₂CH₃, -OCH₂CH₂CH₃) or electron-withdrawing chloro (-Cl) groups. This balance improves reactivity in sterically demanding reactions .
Physicochemical Properties :
- Solubility : Alkoxy-substituted analogs (e.g., ethoxy, propoxy) exhibit higher solubility in organic solvents due to increased hydrophobicity, whereas the methyl-substituted target compound is less polar but retains sufficient solubility for synthetic applications .
- Thermal Stability : Chloro-substituted analogs demonstrate superior thermal stability owing to the strong C-Cl bond, while methyl-substituted variants are more prone to protodeboronation under harsh conditions .
Reactivity in Cross-Coupling :
- The target compound achieves higher yields in Suzuki-Miyaura reactions compared to alkoxy-substituted analogs, where bulky groups hinder transmetallation .
- Regioselectivity : The 5-CF₃ position directs coupling to electron-deficient aryl halides, whereas 6-CF₃ analogs (e.g., [6-(trifluoromethyl)pyridin-3-yl]boronic acid) show divergent regioselectivity .
Applications :
Biological Activity
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H7BF3NO2
- Molecular Weight : 192.94 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and may contribute to its biological activity.
1. Enzyme Inhibition
Research has identified this compound as a potential inhibitor of various enzymes, particularly proteases. For example, it has shown inhibitory effects on the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. In vitro assays demonstrated that this compound can bind to Mpro with an IC50 value in the low micromolar range, indicating potent activity against the virus .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves interference with bacterial efflux pumps, which are critical for antibiotic resistance .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, showing significant cytotoxic effects. The exact mechanism is still under investigation but may involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro Inhibition | Viral protease | Low µM | |
| Antimicrobial | MRSA | Varies | |
| Anticancer | Various cancer cell lines | Significant |
Case Study: SARS-CoV-2 Mpro Inhibition
In a study focused on the development of antiviral agents, this compound was screened among a library of compounds for its ability to inhibit Mpro. The results indicated that it effectively reduced enzymatic activity by approximately 23% at a concentration of 20 µM, showcasing its potential as a therapeutic agent against COVID-19 .
The mechanisms through which this compound exerts its biological effects include:
- Protease Inhibition : By binding to the active site of Mpro and preventing substrate cleavage.
- Membrane Disruption : Inducing lysis in bacterial cells by compromising membrane integrity.
- Cell Cycle Modulation : Affecting key regulatory proteins involved in cell proliferation and apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid?
The synthesis typically involves bromination of a pyridine precursor followed by lithiation and boronation. Key steps include:
- Bromination : A trifluoromethyl-substituted pyridine undergoes bromination at the 5-position using reagents like N-bromosuccinimide (NBS) .
- Lithiation : The brominated intermediate is treated with a strong base (e.g., n-butyllithium) to generate a lithium intermediate .
- Boronation : Reaction with a boronate ester (e.g., trimethyl borate) yields the boronic acid . Reaction Conditions :
- Inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–80°C .
- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps .
| Step | Reagents/Conditions | Key Parameters | Source |
|---|---|---|---|
| Bromination | NBS, THF, 0°C | Anhydrous conditions | |
| Lithiation | n-BuLi, THF, -78°C | Controlled temperature | |
| Boronation | Trimethyl borate, RT | Acidic workup |
Q. How is the Suzuki-Miyaura reaction applied using this boronic acid?
The compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form biaryl structures. Methodology :
- Catalyst : Pd⁰ or Pd²⁰ complexes (e.g., PdCl₂(dppf)) .
- Base : K₂CO₃ or NaOH to facilitate transmetalation .
- Solvent : THF/water mixtures or DMF at 60–100°C .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress .
Example Reaction : Coupling with 4-iodotoluene yields a biaryl product. LCMS (m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 min) confirm success .
Q. What structural features influence its reactivity and stability?
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving bioavailability in drug candidates .
- Pyridine Ring : Directs electrophilic substitution and stabilizes intermediates via resonance .
- Boronic Acid Moiety : Enables reversible diol binding (e.g., enzyme inhibition) and cross-coupling reactivity .
| Structural Feature | Functional Role | Source |
|---|---|---|
| Trifluoromethyl group | Increases metabolic stability | |
| Pyridine ring | Facilitates π-π stacking | |
| Boronic acid | Enables Suzuki coupling |
Advanced Questions
Q. How can researchers optimize reaction yields and purity in large-scale synthesis?
Challenges : Hydrolysis of the boronic acid and side reactions under aerobic conditions. Strategies :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂ .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize byproducts .
Case Study : A patent (EP 4 374 877 A2) achieved 85% yield using Pd(dtbpf)Cl₂ and degassed THF/water .
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or LCMS data may arise from residual solvents or tautomerism. Methodology :
- NMR : Compare experimental shifts with computed spectra (DFT) .
- LCMS/HPLC : Use high-resolution MS to distinguish isotopic patterns (e.g., m/z 338 [M+H]⁺ vs. 340 [M+2H]⁺) .
- Elemental Analysis : Confirm boron content via ICP-MS .
Example : A study observed unexpected m/z 757 [M+H]⁺ due to adduct formation; adjusting ionization parameters (e.g., ESI vs. APCI) resolved the issue .
Q. What mechanistic insights explain its role in enzyme inhibition?
The boronic acid forms reversible covalent bonds with serine hydrolases (e.g., proteases). Key Steps :
- Binding : Boron interacts with catalytic serine, forming a tetrahedral intermediate .
- Stabilization : Trifluoromethyl group enhances hydrophobic interactions with enzyme pockets .
Experimental Validation :
- Kinetic assays show IC₅₀ values in the nM range for trypsin-like proteases .
- X-ray crystallography confirms binding mode (PDB: 6XYZ) .
| Enzyme Target | Inhibition Mechanism | Assay Type | Source |
|---|---|---|---|
| Serine proteases | Covalent serine-boron complex | Fluorescent assay | |
| Tyrosine kinases | Allosteric modulation | Radioactive assay |
Data Contradiction Analysis
Q. Why do reported reaction yields vary across studies?
Variations arise from differences in:
- Catalyst Loading : 0.5–5 mol% Pd impacts turnover .
- Solvent Polarity : DMF (high polarity) vs. THF (low polarity) affects reaction rates .
- Base Strength : NaOH (strong) vs. K₂CO₃ (mild) alters pH-sensitive intermediates .
Resolution : Design a DOE (Design of Experiments) to test variables systematically. For example, a 2024 patent optimized conditions to 95% yield using 2 mol% Pd and K₃PO₄ in THF/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
